molecular formula C31H37N5O9S B032053 (S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate 4-methylbenzenesulfonate CAS No. 165049-28-5

(S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate 4-methylbenzenesulfonate

Cat. No. B032053
M. Wt: 655.7 g/mol
InChI Key: UANBXQTVHOIGGQ-LMOVPXPDSA-N
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Description

This compound belongs to a class of chemicals that are significant in medicinal chemistry due to their wide range of biological activities. The specific compound is closely related to pyrimidine derivatives, which are known for their diverse applications in chemical and medicinal contexts (Leyva-Acuña et al., 2020).

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves reactions with compounds like ethyl acetoacetate and diethyl N-(cyclohepta[b]pyrrol-2-yl)aminomethylenemalonates. These reactions can lead to various derivatives, showcasing the versatility in the synthesis of such compounds (Abe, 1987).

Molecular Structure Analysis

The molecular structure of similar compounds shows the importance of the arrangement of functional groups and the overall geometry. For instance, the dihedral angles between different groups in the molecule and the stacking of these molecules into a three-dimensional structure are crucial for their properties and activities (Ju et al., 2015).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, leading to the formation of different products. These reactions include replacements at specific positions and interactions with electrophiles, highlighting the reactivity of these compounds (Zupančič et al., 2009).

Physical Properties Analysis

Physical properties like solubility, melting point, and crystal structure are essential for understanding the behavior of these compounds in different environments and for their practical applications. For example, the crystal structure analysis can reveal how these molecules are stabilized by intermolecular forces, influencing their physical properties (Antony et al., 2018).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and potential for forming derivatives, are crucial for their application in various fields. The ability to form derivatives and react with different reagents opens up possibilities for creating a wide array of compounds with diverse activities and uses (Gangjee et al., 2003).

Scientific Research Applications

  • Summary of the Application : Compounds structurally similar to the one you mentioned have been synthesized and studied for their antiviral activity .
  • Results or Outcomes : The synthesized compounds showed substantial antiviral activity . In fact, some of these compounds exhibited 4 to 7 times higher antiviral activity than the structurally similar commercial drug Pemetrexed against Newcastle disease virus, an avian paramyxovirus .

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

The future directions for this compound could involve further studies on its synthesis, properties, and potential applications. As it is a Pemetrexed intermediate , it could play a role in the development of new chemotherapy medications.

properties

IUPAC Name

diethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O6.C7H8O3S/c1-3-34-18(30)12-11-17(23(33)35-4-2)27-21(31)15-8-5-14(6-9-15)7-10-16-13-26-20-19(16)22(32)29-24(25)28-20;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,8-9,13,17H,3-4,7,10-12H2,1-2H3,(H,27,31)(H4,25,26,28,29,32);2-5H,1H3,(H,8,9,10)/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANBXQTVHOIGGQ-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37N5O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704872
Record name 4-Methylbenzene-1-sulfonic acid--diethyl N-{4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

655.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate 4-methylbenzenesulfonate

CAS RN

165049-28-5
Record name L-Glutamic acid, N-[4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-, 1,5-diethyl ester, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165049-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylbenzene-1-sulfonic acid--diethyl N-{4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diethyl N-( {4-[2-(2-amino-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)]phenyl}carbonyl)-L-glutamate 4-methylbenzenesulfonate
Source European Chemicals Agency (ECHA)
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